5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Catalog No.
S592146
CAS No.
2784-27-2
M.F
C15H12N2O3
M. Wt
268.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dion...

CAS Number

2784-27-2

Product Name

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

IUPAC Name

5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)

InChI Key

XEEDURHPFVXALT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O

Solubility

40.2 [ug/mL]

Synonyms

4'-HPPH, 4-HppH, 5-(4'-hydroxyphenyl)-5-phenylhydantoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin, hydroxyphenytoin, hydroxyphenytoin, (+-)-isomer, hydroxyphenytoin, (R)-isomer, hydroxyphenytoin, (S)-isomer, hydroxyphenytoin, 11C-labeled

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, also known as 4-hydroxydiphenylhydantoin, is a synthetic organic compound with the molecular formula C₁₅H₁₂N₂O₃ and a molecular weight of 268.27 g/mol. It belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring structure containing two nitrogen atoms and a carbonyl group. This compound features phenyl and 4-hydroxyphenyl substituents at the 5-position of the imidazolidine ring, contributing to its unique chemical properties and potential biological activities .

4-Hydroxyphenytoin is a metabolite and does not have its own independent biological activity. Its formation helps the body eliminate phenytoin, the parent drug with antiepileptic properties [].

Typical of imidazolidine derivatives. One notable reaction involves amidoalkylation, where phenol reacts with glyoxylic acid and urea under acidic conditions to form 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione. This reaction highlights the compound's synthesis pathway and its ability to participate in electrophilic aromatic substitutions due to the presence of hydroxyl groups on the aromatic rings .

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione exhibits significant biological activity, particularly in the field of pharmacology. It is structurally related to phenytoin, an established antiepileptic drug. The compound has shown promise in modulating neuronal excitability and may possess anticonvulsant properties. Its biological effects are attributed to its ability to stabilize neuronal membranes and inhibit sodium channels, similar to other hydantoin derivatives .

The synthesis of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione can be achieved through several methods:

  • Amidoalkylation Reaction: This method involves the reaction of phenol with glyoxylic acid and urea under acidic conditions.
  • Condensation Reactions: Various condensation reactions involving substituted phenols and hydantoin derivatives can also yield this compound.
  • Cyclization Techniques: Cyclization of appropriate precursors under controlled conditions can lead to the formation of the imidazolidine ring structure.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that may enhance its biological activity .

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione has several applications:

  • Pharmaceutical Development: It is studied for its potential use as an anticonvulsant agent.
  • Research: The compound serves as a valuable tool in studying sodium channel modulation and neuronal excitability.
  • Chemical Synthesis: It can be utilized in various synthetic pathways for developing related compounds in medicinal chemistry .

Studies on the interactions of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione with biological systems have revealed insights into its pharmacokinetics and pharmacodynamics. Research indicates that it can interact with various neurotransmitter systems, potentially influencing GABAergic and glutamatergic pathways. These interactions contribute to its anticonvulsant properties and underscore its relevance in treating neurological disorders .

Several compounds share structural similarities with 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, including:

Compound NameStructure/FeaturesUnique Characteristics
PhenytoinHydantoin derivativeEstablished anticonvulsant; well-studied pharmacology
EthotoinLess active hydantoin derivativeUsed for similar indications but less potent than phenytoin
4-HydroxyphenytoinHydroxylated derivative of phenytoinPrimary metabolite of phenytoin; involved in pharmacogenetics

These compounds are notable for their roles in treating epilepsy and other neurological conditions. The uniqueness of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione lies in its specific substitution pattern that may enhance its biological activity compared to other hydantoins .

XLogP3

2.1

LogP

1.70

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2784-27-2

Wikipedia

4-hydroxyphenytoin

Dates

Modify: 2023-08-15

Explore Compound Types